molecular formula C43H74NO8P B1243432 1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine

1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No.: B1243432
M. Wt: 764 g/mol
InChI Key: MPWUZHVZZKSTPV-MADBQMNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituents at positions 1 and 2 are specified as hexadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It derives from a hexadecanoic acid and an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a tautomer of a this compound zwitterion.
PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), also known as PE(16:0/22:6) or 1-palmitoyl-2-docosahexaenoyl-gpe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from PS(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from PS(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z));  which is catalyzed by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.

Scientific Research Applications

Liquid Chromatography and Mass Spectrometry Studies

1-Hexadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine has been studied in the context of high-performance liquid chromatography (HPLC) and fast atom bombardment (FAB) mass spectrometry. Research conducted on unusual phospholipid molecular species, including this compound, identified from marine sponges, provided insights into the molecular weights, branching, and double bonds in the fatty acyl chains of these phospholipids (Dasgupta et al., 1987).

Phase Behavior in Lipid Mixtures

Research into the phase behavior of lipid mixtures containing this phosphoethanolamine has shown that it can participate in phase separations in membranes. One study demonstrated that mixtures of specific phosphocholines containing docosahexaenoic acid exhibited phase separation into rich and poor phases, indicating the compound's ability to influence membrane structures (Dumaual, Jenski, & Stillwell, 2000).

Interaction with Cholesterol

A study focused on the interaction of this phosphatidylethanolamine with cholesterol revealed insights into the formation of lipid microdomains. The findings suggested that cholesterol has a low affinity for phospholipids containing docosahexaenoic acid, which could be crucial for triggering the formation of lipid microdomains such as rafts (Shaikh et al., 2003).

Biosynthesis and Metabolic Studies

Studies on the biosynthesis of plasmalogens, a class of glycerophospholipids, have included this phosphoethanolamine. These research efforts have helped to understand the specific pathways and mechanisms involved in the formation of such vital lipid molecules in biological systems (Wykle & Schremmer Lockmiller, 1975).

Effects on Membrane Structure and Behavior

The effects of low concentrations of docosahexaenoic acid on the structure and phase behavior of model lipid membranes have been explored, providing insights into how such compounds can influence membrane-based structures and surfactant systems (Lor & Hirst, 2015).

Properties

Molecular Formula

C43H74NO8P

Molecular Weight

764 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C43H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20-21,24,26,30,32,41H,3-4,6,8-10,12,14-16,19,22-23,25,27-29,31,33-40,44H2,1-2H3,(H,47,48)/b7-5-,13-11-,18-17-,21-20-,26-24-,32-30-/t41-/m1/s1

InChI Key

MPWUZHVZZKSTPV-MADBQMNMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
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1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
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1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine

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